molecular formula C17H20N4OS B10956899 (2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide

(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B10956899
M. Wt: 328.4 g/mol
InChI Key: AYINQKMZCRTFKH-XDHOZWIPSA-N
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Description

(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide is a complex organic compound with a unique structure that combines a furan ring, a piperidine ring, and a hydrazinecarbothioamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the furan ring.

    Formation of the Hydrazinecarbothioamide Group: This step involves the reaction of a hydrazine derivative with a suitable thioamide precursor to form the hydrazinecarbothioamide group.

    Final Coupling Reaction: The final step involves coupling the furan-piperidine intermediate with the hydrazinecarbothioamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of furan-2,5-dione derivatives, while reduction may yield furan-2,5-diol derivatives.

Scientific Research Applications

(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to investigate various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

[(E)-(5-phenyl-2-piperidin-1-ylfuran-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C17H20N4OS/c18-17(23)20-19-12-14-11-15(13-7-3-1-4-8-13)22-16(14)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H3,18,20,23)/b19-12+

InChI Key

AYINQKMZCRTFKH-XDHOZWIPSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)/C=N/NC(=S)N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)C=NNC(=S)N

Origin of Product

United States

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